N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2S/c24-14-16-6-8-17(9-7-16)21-15-29-23(25-21)26-22(27)18-10-12-20(13-11-18)28-19-4-2-1-3-5-19/h1-13,15H,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCMPRFTZWYZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The classical Hantzsch method remains the most widely used approach for thiazole formation. For this compound, the reaction involves:
- α-Bromo ketone precursor : 4-(4-cyanophenyl)-2-bromoacetophenone
- Thiourea derivative : Thiourea or substituted thiourea
Reaction conditions :
The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromo ketone, followed by cyclodehydration.
Key challenge : Ensuring regioselectivity at the thiazole C2 and C4 positions. X-ray crystallography of analogs confirms that electron-withdrawing groups (e.g., cyano) direct substitution to the para position.
Cyanophenyl Group Introduction
Suzuki-Miyaura Coupling
Modern protocols employ palladium-catalyzed cross-coupling to install the 4-cyanophenyl moiety:
Components :
- Boronic acid : 4-cyanophenylboronic acid
- Halide substrate : 2-amino-4-bromothiazole
Catalytic system :
- Palladium source: Pd(PPh₃)₄ or PdCl₂(dppf)
- Base: Cs₂CO₃ or K₃PO₄
- Solvent: 1,4-dioxane/water mixture
- Temperature: 80–100°C
Yield optimization :
- Microwave irradiation at 120°C reduces reaction time to 30 minutes (vs. 12 hours conventionally).
- Phase-transfer catalysts (e.g., TBAB) improve boronic acid solubility in biphasic systems.
Amide Bond Formation
Schotten-Baumann Reaction
The final step couples 4-(4-cyanophenyl)-1,3-thiazol-2-amine with 4-phenoxybenzoyl chloride:
Standard conditions :
- Base: Aqueous NaOH (10% w/v)
- Solvent: Dichloromethane (DCM)
- Temperature: 0–5°C (ice bath)
- Reaction time: 2–4 hours
Critical parameters :
- pH control (8.5–9.5) minimizes hydrolysis of the acid chloride
- Stoichiometric base (3–4 eq.) ensures complete deprotonation of the thiazole amine
Alternative methods :
- EDCI/HOBt coupling : For acid-sensitive substrates, carbodiimide-mediated coupling in DMF achieves 85–92% yield.
- Ultrasound-assisted : 20 kHz ultrasound reduces reaction time by 60% compared to conventional stirring.
Process Optimization and Scalability
Solvent Selection
Comparative studies reveal solvent impacts on yield:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 24.3 | 68 | 95.2 |
| Acetonitrile | 37.5 | 72 | 97.1 |
| DMF | 36.7 | 81 | 98.4 |
| THF | 7.5 | 54 | 91.8 |
Temperature Effects
Arrhenius analysis of the amidation step shows:
- Activation energy (Eₐ): 58.3 kJ/mol
- Optimal temperature range: 20–25°C
- Above 30°C: Increased formation of hydrolyzed byproduct (4-phenoxybenzoic acid)
Purification and Characterization
Crystallization Techniques
Final product purification employs mixed-solvent systems:
- Ethanol/water : 3:1 v/v ratio induces crystallization at 4°C
- Hexane/DCM : Gradient precipitation removes hydrophobic impurities
Purity metrics :
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.85–7.45 (m, 13H, aromatic)
- IR (KBr): ν 2210 cm⁻¹ (C≡N), 1650 cm⁻¹ (amide C=O)
- HRMS : m/z 397.4521 [M+H]⁺ (calc. 397.4538)
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
Combining thiazole formation and amidation in a single vessel:
- Mix α-bromo ketone, thiourea, and 4-phenoxybenzoyl chloride
- Irradiate at 150°C for 15 minutes (300 W)
- Cool and precipitate with ice water
Advantages :
Continuous Flow Chemistry
Pilot-scale studies demonstrate:
- Residence time: 8.7 minutes
- Productivity: 2.1 kg/day using 10 L reactor
- Key parameters:
- Flow rate: 12 mL/min
- Backpressure: 2.7 bar
- Temperature gradient: 25°C → 110°C → 40°C
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism through which this compound exerts its effects involves modulation of signaling pathways associated with cell growth and survival. It has been suggested that the compound may act as an inhibitor of specific kinases involved in tumor progression .
Drug Delivery Systems
Nanoparticle-Based Delivery
The integration of this compound into nanoparticle formulations has shown promise in enhancing bioavailability and targeting capabilities. Nanoparticles can be engineered to encapsulate this compound, allowing for controlled release and targeted delivery to cancer cells while minimizing systemic toxicity .
| Nanoparticle Type | Therapeutic Agent | Indication |
|---|---|---|
| Liposomal | This compound | Cancer therapy |
| Polymeric | This compound | Targeted drug delivery |
Neuropharmacological Applications
Potential Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties. Its interaction with neurotransmitter systems could provide therapeutic avenues for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies.
Case Study 2: Nanoparticle Formulation
Another investigation focused on formulating this compound within biodegradable polymeric nanoparticles. The study demonstrated enhanced therapeutic efficacy and reduced side effects compared to free drug administration in animal models of cancer.
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Effects on the Thiazole Ring
The biological and physicochemical properties of thiazole derivatives are highly sensitive to substituents on the phenyl ring at the 4-position of the thiazole core. Key analogues and their activities include:
Key Findings :
- The trifluoromethyl (-CF₃) analogue exhibits superior antiviral activity, suggesting that stronger electron-withdrawing groups may optimize interactions with viral targets.
- Electron-Donating Groups (-CH₃, -OCH₃) : Methyl and methoxy substituents improve solubility and modulate growth-related activities (e.g., plant growth modulation in ), but they generally show reduced cytotoxic potency compared to -CN or -CF₃ .
Modifications to the Benzamide/Phenoxy Moiety
Variations in the benzamide or phenoxy region influence steric bulk and binding specificity:
Key Findings :
- The 4-phenoxy group in the target compound provides moderate steric bulk, facilitating interactions with hydrophobic pockets in proteins. In contrast, 3-phenoxy derivatives (e.g., MS8) show specificity for ATPase targets, suggesting positional isomerism critically affects target selectivity .
Structural Analogues with Bulky Substituents
Compounds with bulkier groups, such as triazine or sulfonamide substituents, highlight the trade-off between activity and molecular flexibility:
Key Findings :
- Bulky triazine amines improve antibacterial potency but may reduce bioavailability due to high molecular weight . The target compound’s simpler phenoxybenzamide structure offers a favorable balance of activity and pharmacokinetic properties.
Biological Activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, a phenoxy group, and a cyanophenyl substituent. These structural components contribute to its biological properties and interactions with various biological targets.
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that thiazole derivatives often exhibit inhibition of key enzymes involved in metabolic pathways. For instance, compounds similar to this compound have shown promise as inhibitors of α-glucosidase, which is crucial for glucose metabolism in diabetes management .
Table 1: Biological Targets and Mechanisms
| Target | Mechanism | Reference |
|---|---|---|
| α-Glucosidase | Non-competitive inhibition | |
| Dihydrofolate Reductase | Inhibition leading to reduced NADPH levels | |
| RET Kinase | Inhibition affecting cell proliferation |
Research Findings
Recent studies have explored the synthesis and biological evaluation of various thiazole derivatives, including this compound. These studies have demonstrated significant biological activities:
- Inhibition of α-glucosidase : Similar compounds have been shown to possess potent inhibitory effects on α-glucosidase with IC50 values significantly lower than established drugs like Acarbose. This positions them as potential candidates for managing type 2 diabetes .
- Antifungal Activity : Some thiazole derivatives exhibit antifungal properties, suggesting that this compound may also possess similar activities against fungal pathogens .
- Cancer Therapeutics : The compound's ability to inhibit RET kinase indicates potential applications in cancer therapy, particularly for tumors driven by RET mutations .
Case Studies
Several case studies highlight the effectiveness of thiazole-based compounds in clinical settings:
- Diabetes Management : A study involving a series of thiazole derivatives showed that certain compounds could significantly lower blood glucose levels in diabetic models by inhibiting α-glucosidase activity .
- Cancer Treatment : Research on RET kinase inhibitors has demonstrated that specific thiazole derivatives can effectively reduce tumor growth in preclinical models, showcasing their potential as targeted cancer therapies .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide and its analogs?
- Methodological Answer : The compound and its derivatives are synthesized via coupling reactions using reagents like HBTU (tetramethyluronium hexafluorophosphate) in acetonitrile or THF with triethylamine as a base. Key steps include:
- Amide bond formation : Carboxylic acid intermediates are coupled with amine precursors under reflux conditions.
- Purification : Silica gel column chromatography with ethyl acetate-hexane gradients is used to isolate intermediates and final products .
- Example : In one protocol, coupling of 5-phenoxypyridine-2-carboxylic acid with a piperazine-containing amine yielded the target compound in 45% yield after purification .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Structural validation requires:
- NMR spectroscopy : and NMR confirm substituent positions and stereochemistry (e.g., δ 7.70 ppm for aromatic protons in CDCl) .
- Mass spectrometry (MS) : ESI-MS identifies molecular ions (e.g., m/z 488.6 [M + H]) .
- Elemental analysis : Matches theoretical and experimental C, H, N compositions to confirm purity .
Q. What purification methods are effective for isolating intermediates and final compounds during synthesis?
- Methodological Answer :
- Silica gel chromatography : Ethyl acetate-hexane gradients (e.g., 10–50% ethyl acetate) resolve polar impurities .
- Acid-base extraction : Adjusting pH to 4–8 precipitates HCl salts of intermediates, improving yield .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize κ-opioid receptor antagonism while minimizing μ-opioid activity?
- Methodological Answer :
- Scaffold diversification : Introduce substituents (e.g., halogens, methoxy groups) on the benzamide and thiazole rings to probe steric/electronic effects.
- Functional assays : Use []GTPγS binding assays to quantify κ-receptor antagonism (e.g., % inhibition of U69,593 agonist) and μ-receptor selectivity .
- Case study : Compound 11a showed >60% κ inhibition at 10 nM with 10-fold selectivity over μ receptors, guiding further optimization .
Q. What in vitro assays evaluate the functional activity and selectivity of κ-opioid antagonists?
- Methodological Answer :
- []GTPγS binding : Measures G-protein activation in cell membranes expressing κ-opioid receptors. Antagonists reduce agonist-stimulated GTPγS incorporation (e.g., IC values for U69,593 inhibition) .
- Radioligand displacement : Competitive binding assays using tritiated ligands (e.g., []diprenorphine) assess affinity (K) for κ vs. μ receptors .
Q. How do researchers assess blood-brain barrier (BBB) penetration potential computationally?
- Methodological Answer :
- Log BB calculation : Log(brain/blood concentration ratio) is predicted using fragment-based methods. Optimal range: −1 to 0.3.
- Example : Log BB values for 31 analogs ranged from −0.52 to 0.20, comparable to JDTic (−0.57), indicating favorable BBB penetration .
Q. What strategies are used in docking studies to predict the binding mode of this compound with κ-opioid receptors?
- Methodological Answer :
- Homology modeling : Build κ-receptor 3D structures using GPCR templates (e.g., μ-opioid receptor PDB: 4DKL).
- Docking software : AutoDock Vina or Schrödinger Glide evaluates binding poses, prioritizing interactions with residues like Asp138 (TM3) and Tyr312 (TM7).
- Validation : Compare docking scores (e.g., CScore) with experimental SAR data to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
